6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
CAS No.: 1255097-94-9
Cat. No.: VC2965889
Molecular Formula: C6H2Br2ClN3
Molecular Weight: 311.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255097-94-9 |
|---|---|
| Molecular Formula | C6H2Br2ClN3 |
| Molecular Weight | 311.36 g/mol |
| IUPAC Name | 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H |
| Standard InChI Key | KKCWGKVPPONVCP-UHFFFAOYSA-N |
| SMILES | C1=C(N2C=C(N=C(C2=N1)Br)Br)Cl |
| Canonical SMILES | C1=C(N2C=C(N=C(C2=N1)Br)Br)Cl |
Introduction
Chemical Identity and Structure
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is characterized by its heterocyclic structure containing an imidazo[1,2-a]pyrazine core with bromine atoms at positions 6 and 8, and a chlorine atom at position 3. The compound is identified by the CAS Registry Number 1255097-94-9 . The molecular formula is C6H2Br2ClN3, with a calculated average molecular weight of 311.361 g/mol and a monoisotopic mass of 308.830399 . The structure features a bicyclic ring system with three nitrogen atoms in the core skeleton, making it an interesting scaffold for medicinal chemistry applications.
The compound can be represented using various chemical notations. The SMILES notation is c1c(n2cc(nc(c2n1)Br)Br)Cl, while the InChI representation is InChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H . The compound has an InChIKey of KKCWGKVPPONVCP-UHFFFAOYSA-N . These standardized identifiers are crucial for database searches and chemical information exchange in scientific contexts.
Structural Data Table
Synthesis Methods
The synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine involves multi-step procedures starting from simpler imidazopyrazine derivatives. Several synthetic routes have been documented in the literature, with some variations depending on the desired application of the final product.
One well-documented synthesis method begins with 6,8-dibromoimidazo[1,2-a]pyrazine as the starting material . This precursor is treated with N-chlorosuccinimide (NCS) to introduce the chlorine atom at position 3, yielding 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine . This approach is similar to the synthesis of 3,6,8-tribromoimidazo[1,2-a]pyrazine, which uses N-bromosuccinimide (NBS) instead of NCS .
An alternative synthetic pathway may start from 2-amino-3,5-dibromopyrazine, which is subjected to cyclization reactions to form the imidazo[1,2-a]pyrazine core structure with appropriate substituents . The specific reaction conditions, including solvents, catalysts, temperatures, and reaction times, are critical factors in determining the yield and purity of the final product.
Synthesis Reaction Scheme
The general synthesis pathway can be summarized as follows:
-
Starting with 6,8-dibromoimidazo[1,2-a]pyrazine
-
Treatment with N-chlorosuccinimide (NCS) in an appropriate solvent
-
Purification of the resulting 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine product
Applications in Research
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine has found significant applications in pharmaceutical research and development. Its primary importance lies in its role as a key intermediate in the synthesis of more complex molecules with potential biological activities.
The compound serves as a valuable scaffold for medicinal chemistry, particularly in the development of kinase inhibitors . Its halogenated structure provides multiple sites for functionalization through various chemical reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship studies.
One of the most significant applications of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is in the field of protein degrader building blocks . Protein degradation has emerged as an innovative therapeutic approach, and compounds like 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine can serve as starting materials for the synthesis of molecules that selectively target proteins for degradation.
The compound is also used in developing novel pharmaceutical intermediates . According to one source, it is described as a "new pharmaceutical intermediate product, limited to industrial and scientific research use" . This highlights its importance in drug discovery and development processes.
Role in Aurora-A Kinase Inhibition
A particularly notable application of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is its role in the development of Aurora-A kinase inhibitors. Aurora-A is a serine/threonine kinase that plays crucial roles in cell cycle regulation, and its dysregulation has been implicated in various cancers, making it an important target for anticancer drug development.
Research has shown that derivatives of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine exhibit inhibitory activity against Aurora-A kinase . Structure-activity relationship studies have revealed that the C3 position of the imidazo[1,2-a]pyrazine scaffold is particularly important for Aurora-A inhibition. For instance, introducing a methyl group, bromine, or chlorine at the C3 position can significantly enhance inhibitory potency .
Specifically, 3-chloro derivatives of imidazo[1,2-a]pyrazine have demonstrated improved Aurora-A inhibition compared to their unsubstituted counterparts . One study reported that a C3-chloro analogue inhibited Aurora-A with an IC50 value of 0.190 μM, representing approximately 10-fold greater potency than its non-chlorinated analogue . Furthermore, these compounds have shown selectivity for Aurora-A over other Aurora kinase isoforms, such as Aurora-C .
Aurora-A Inhibition Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume